molecular formula C8H12Cl2N4 B2486064 Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride CAS No. 1909327-23-6

Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride

Cat. No.: B2486064
CAS No.: 1909327-23-6
M. Wt: 235.11
InChI Key: OHFDBOJARMKVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The triazolopyridine scaffold is a versatile structure that can be modified to enhance its biological properties, making it a valuable target for drug discovery and development.

Biochemical Analysis

Biochemical Properties

Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride plays a role in various biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level . It binds to biomolecules, inhibits or activates enzymes, and changes gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride typically involves the formation of the triazolopyridine core followed by the introduction of the methylamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring. Subsequent alkylation with methylamine can be achieved using reagents such as methyl iodide or methyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency . Additionally, the use of continuous flow reactors can enhance scalability and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, potassium carbonate, dimethylformamide.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted triazolopyridine compounds, which can further be explored for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride is unique due to its specific structural features and the presence of the methylamine group, which can enhance its biological activity and selectivity

Properties

IUPAC Name

N-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c1-9-6-8-11-10-7-4-2-3-5-12(7)8;;/h2-5,9H,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFDBOJARMKVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C2N1C=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.